molecular formula C24H27BiCl2 B14230606 Bismuth, dichlorotris(2-ethylphenyl)- CAS No. 823213-29-2

Bismuth, dichlorotris(2-ethylphenyl)-

Cat. No.: B14230606
CAS No.: 823213-29-2
M. Wt: 595.4 g/mol
InChI Key: QZMBQPKGYDQYIO-UHFFFAOYSA-L
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Description

Bismuth, dichlorotris(2-ethylphenyl)- is a chemical compound with the molecular formula C24H27BiCl2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bismuth, dichlorotris(2-ethylphenyl)- typically involves the reaction of bismuth trichloride (BiCl3) with 2-ethylphenyl ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction and formation of the desired product.

Industrial Production Methods

Industrial production of Bismuth, dichlorotris(2-ethylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bismuth, dichlorotris(2-ethylphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.

    Reduction: It can be reduced to lower oxidation state bismuth compounds.

    Substitution: The 2-ethylphenyl ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Ligand substitution reactions often involve the use of other aromatic ligands and are carried out in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while reduction may produce bismuth metal or lower oxidation state bismuth compounds.

Scientific Research Applications

Bismuth, dichlorotris(2-ethylphenyl)- has several scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions, including alkylation and arylation reactions.

    Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which Bismuth, dichlorotris(2-ethylphenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can generate reactive oxygen species (ROS) that can damage cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Bismuth subsalicylate: Used in medicine for its antimicrobial and anti-inflammatory properties.

    Bismuth oxychloride: Used in cosmetics and as a pigment.

    Bismuth nitrate: Used in the synthesis of other bismuth compounds and as a reagent in analytical chemistry.

Uniqueness

Bismuth, dichlorotris(2-ethylphenyl)- is unique due to its specific ligand structure, which imparts distinct chemical and physical properties

Properties

CAS No.

823213-29-2

Molecular Formula

C24H27BiCl2

Molecular Weight

595.4 g/mol

IUPAC Name

dichloro-tris(2-ethylphenyl)bismuth

InChI

InChI=1S/3C8H9.Bi.2ClH/c3*1-2-8-6-4-3-5-7-8;;;/h3*3-6H,2H2,1H3;;2*1H/q;;;+2;;/p-2

InChI Key

QZMBQPKGYDQYIO-UHFFFAOYSA-L

Canonical SMILES

CCC1=CC=CC=C1[Bi](C2=CC=CC=C2CC)(C3=CC=CC=C3CC)(Cl)Cl

Origin of Product

United States

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